MFCD03538378
Description
MFCD03538378 is a chemical compound cataloged under the MDL number system, commonly used in pharmaceutical and materials science research. For instance, compounds like CAS 1533-03-5 (C10H9F3O) are trifluoromethyl-substituted ketones, often utilized as intermediates in medicinal chemistry due to their metabolic stability and bioavailability .
Properties
IUPAC Name |
(E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-pyrrolidin-1-ylanilino)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c20-12-15(19(24)22-14-18-4-3-11-25-18)13-21-16-5-7-17(8-6-16)23-9-1-2-10-23/h3-8,11,13,21H,1-2,9-10,14H2,(H,22,24)/b15-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZVPAOWSAPWFV-FYWRMAATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)NC=C(C#N)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=CC=C(C=C2)N/C=C(\C#N)/C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD03538378 involves specific reaction conditions and reagents. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:
Step 1: Initial reaction with a precursor compound under controlled temperature and pressure.
Step 2: Purification through crystallization or distillation to obtain the desired compound.
Step 3: Final refinement using chromatography techniques to ensure high purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, ensuring consistent quality and yield. Key steps include:
Bulk synthesis: Utilizing large reactors to produce significant quantities of the compound.
Purification: Employing industrial-scale purification techniques such as large-scale chromatography.
Quality control: Implementing rigorous testing protocols to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
MFCD03538378 undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized derivatives.
Reduction: Can be reduced using reducing agents to yield reduced forms.
Substitution: Participates in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution conditions: Typically carried out in the presence of catalysts such as palladium or nickel.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms.
Scientific Research Applications
MFCD03538378 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of MFCD03538378 involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the context of its application.
Comparison with Similar Compounds
Structural Analogs
Key Differences :
- Electron-Withdrawing Groups : CAS 1533-03-5’s trifluoromethyl group enhances metabolic stability compared to CAS 6007-85-8’s sulfonyl group, which improves water solubility but may introduce synthetic complexity .
- Bioavailability : CAS 56469-02-4’s hydroxyketone moiety enables BBB penetration, unlike CAS 1533-03-5, which is restricted to peripheral tissues due to higher polarity .
Functional Analogs
Comparison :
- Catalytic Efficiency : CAS 918538-05-3 outperforms traditional Pd catalysts in Suzuki-Miyaura reactions due to its phosphine-alkene ligand system, which stabilizes transition states .
- Electrochemical Stability: CAS 1761-61-1’s brominated aromatic structure provides higher electron mobility than non-halogenated analogs, critical for photovoltaic longevity .
Research Findings and Data Trends
Pharmacological Profiles
- Solubility-Bioactivity Trade-off : Trifluoromethylated compounds (e.g., CAS 1533-03-5) exhibit lower aqueous solubility (Log S = -3.12) but superior target binding (IC50 = 12 nM) compared to sulfonamide derivatives (Log S = -2.47, IC50 = 45 nM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
